6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid

Lipophilicity LogP Drug-likeness

6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid (CAS 2413376-33-5) is a sp3-rich, geminal-dicarboxylic acid building block built on the spiro[3.3]heptane core, bearing a phenyl substituent at the 6-position. With a molecular formula of C15H16O4, a molecular weight of 260.29 g/mol, a computed LogP of 2.4998, a topological polar surface area (TPSA) of 74.6 Ų, and a commercial purity specification of 98% , this compound is positioned as a non-aromatic, three-dimensional bioisostere scaffold for medicinal chemistry and materials science applications where the spiro[3.3]heptane motif has been validated as a saturated benzene surrogate.

Molecular Formula C15H16O4
Molecular Weight 260.289
CAS No. 2413376-33-5
Cat. No. B2390742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid
CAS2413376-33-5
Molecular FormulaC15H16O4
Molecular Weight260.289
Structural Identifiers
SMILESC1C(CC12CC(C2)(C(=O)O)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C15H16O4/c16-12(17)15(13(18)19)8-14(9-15)6-11(7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)(H,18,19)
InChIKeyMYFGYTDDQKVZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Phenylspiro[3.3]heptane-2,2-dicarboxylic Acid (CAS 2413376-33-5): Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid (CAS 2413376-33-5) is a sp3-rich, geminal-dicarboxylic acid building block built on the spiro[3.3]heptane core, bearing a phenyl substituent at the 6-position [1]. With a molecular formula of C15H16O4, a molecular weight of 260.29 g/mol, a computed LogP of 2.4998, a topological polar surface area (TPSA) of 74.6 Ų, and a commercial purity specification of 98% , this compound is positioned as a non-aromatic, three-dimensional bioisostere scaffold for medicinal chemistry and materials science applications where the spiro[3.3]heptane motif has been validated as a saturated benzene surrogate [2].

Why 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic Acid Cannot Be Replaced by Unsubstituted or Mono-Carboxylate Spiro[3.3]heptane Analogs


The 6-phenyl substituent and the geminal 2,2-dicarboxylic acid arrangement jointly dictate the compound's lipophilicity, hydrogen-bonding capacity, and spatial geometry in ways that the unsubstituted spiro[3.3]heptane-2,2-dicarboxylic acid (LogP = 1.11) or the mono-carboxylate 2-phenylspiro[3.3]heptane-2-carboxylic acid cannot replicate. The phenyl group raises LogP by approximately 1.4 log units relative to the unsubstituted parent, altering membrane permeability and solubility profiles . Furthermore, the non-coplanar exit vector geometry of the spiro[3.3]heptane core, when combined with 6-phenyl substitution, creates a distinct three-dimensional pharmacophore that has been experimentally validated to mimic mono-, meta-, and para-substituted benzene rings in drug molecules, including sonidegib and vorinostat [1]. Generic substitution with planar aromatic dicarboxylates such as terephthalic acid forfeits this three-dimensional character and the associated advantages in metabolic stability and aqueous solubility reported for spiro[3.3]heptane scaffolds [2].

Quantitative Differentiation Evidence for 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic Acid Versus Closest Structural Analogs


Lipophilicity Elevation: 6-Phenyl vs. Unsubstituted Spiro[3.3]heptane-2,2-dicarboxylic Acid

The 6-phenyl substitution on the spiro[3.3]heptane-2,2-dicarboxylic acid core increases the computed LogP from 1.11 for the unsubstituted parent to 2.50, an elevation of 1.39 log units (ΔLogP = +1.39) . This shift is substantial in medicinal chemistry terms, where a ΔLogP of ~1 unit can significantly alter membrane permeability and oral absorption according to Lipinski's guidelines. The unsubstituted spiro[3.3]heptane-2,2-dicarboxylic acid (CAS 64775-97-9) with LogP 1.11 resides in a more hydrophilic space less suited for targets requiring moderate lipophilicity .

Lipophilicity LogP Drug-likeness Permeability

Molecular Weight Scaling: 6-Phenyl Derivatization Increases MW by 76 Da vs. Parent Scaffold

Introduction of the 6-phenyl group onto the spiro[3.3]heptane-2,2-dicarboxylic acid core increases molecular weight from 184.19 g/mol (unsubstituted parent, CAS 64775-97-9) to 260.29 g/mol (target compound) [1]. This 76.1 Da increase (ΔMW = +76.1) remains within the lead-like chemical space (MW ≤ 350) while providing additional hydrophobic surface area for target engagement. By comparison, the 6-trifluoromethyl analog (CAS not specified) would yield a smaller MW increase (~+68 Da) but with electronically distinct properties due to fluorine's strong electron-withdrawing effect [2].

Molecular Weight Lead-likeness Fragment-based design

Geminal Dicarboxylic Acid Architecture: Dual H-Bond Donor/Acceptor Density vs. Mono-Carboxylate 2-Phenylspiro[3.3]heptane-2-carboxylic Acid

6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid features two carboxylic acid groups on the same carbon (geminal arrangement), providing 2 H-bond donors and 4 H-bond acceptors with a TPSA of 74.6 Ų . In contrast, 2-phenylspiro[3.3]heptane-2-carboxylic acid (CAS 202737-37-9) possesses a single carboxylic acid group, yielding only 1 H-bond donor and 2 H-bond acceptors . This geminal dicarboxylate architecture is structurally analogous to malonic acid derivatives and has precedent in metal-organic framework (MOF) applications, where spiro[3.3]heptane-2,2-dicarboxylic acid and its 6-oxo derivative have been employed as rigid, non-aromatic linkers for constructing porous coordination networks [1].

Hydrogen bonding Coordination chemistry MOF linker Metal binding

Bioisosteric Validation: Spiro[3.3]heptane Core Retains Biological Activity When Replacing Phenyl Rings in Approved Drugs

The spiro[3.3]heptane core—the scaffold underlying 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid—has been experimentally validated as a saturated benzene bioisostere. In a 2024 study, incorporation of the spiro[3.3]heptane scaffold into the anticancer drug sonidegib (replacing the meta-benzene ring) and into vorinostat (replacing the phenyl ring) yielded patent-free saturated analogs that retained high potency in the corresponding biological assays [1][2]. While no direct head-to-head biological data exist for the 2,2-dicarboxylic acid derivative itself, this class-level evidence demonstrates that the spiro[3.3]heptane core with phenyl substitution is a competent benzene mimetic, providing a procurement rationale for this building block in drug discovery programs seeking to replace planar aromatic rings with three-dimensional, sp3-rich surrogates [3].

Bioisostere Sonidegib Vorinostat Benzene replacement Drug design

Aqueous Solubility and Metabolic Stability Trends: Spiro[3.3]heptanes vs. Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes have been shown to exhibit generally higher aqueous solubility than their cyclohexane analogues and a trend toward higher metabolic stability [1]. The sp3-rich nature of the spiro[3.3]heptane scaffold (Fsp3 = 0.67 for the parent hydrocarbon) contributes to improved physicochemical profiles compared to planar aromatic systems. The 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid structure combines this favorable sp3 scaffold with a phenyl ring that can engage in π-stacking interactions, offering a balanced profile between the solubility advantages of saturated scaffolds and the target-binding contributions of aromatic groups [2]. While no head-to-head solubility data are available for this specific compound versus its cyclohexane analog, the class-level trend is well-established across multiple spiro[3.3]heptane derivatives [1][3].

Aqueous solubility Metabolic stability sp3-rich scaffolds ADME

Procurement-Relevant Application Scenarios for 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Benzene Bioisostere Replacement in Lead Optimization

Procurement of 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid is indicated for drug discovery programs seeking to replace planar benzene or phenyl rings with a saturated, three-dimensional bioisostere. The spiro[3.3]heptane core has been experimentally validated to retain biological activity when substituted for the meta-benzene in sonidegib and the phenyl ring in vorinostat [1]. The 6-phenyl substituent combined with the geminal diacid functionality provides a LogP of 2.50 , placing it in a favorable lipophilicity range for oral drug candidates while offering two carboxylic acid handles for amide coupling or ester prodrug strategies. The sp3-rich character (Fsp3 enhancement) is associated with improved aqueous solubility and metabolic stability relative to planar aromatic or cyclohexane analogs [2].

Metal-Organic Framework (MOF) Synthesis: Non-Aromatic Dicarboxylate Linker with Phenyl Functionality

The geminal 2,2-dicarboxylic acid arrangement on the spiro[3.3]heptane core positions this compound as a rigid, non-aromatic linker for MOF construction, following the precedent established by spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) as a terephthalic acid isostere [1]. The 6-phenyl substituent introduces aromatic character for potential π-stacking interactions within framework pores while maintaining the steric bulk and non-planar geometry of the spirocyclic backbone that disfavors deleterious inter-framework contacts. The TPSA of 74.6 Ų and dual H-bond donor/acceptor profile support coordination to a range of metal nodes (e.g., Zn, Cu, Zr, Yb) for constructing porous materials with tailored pore chemistry.

Fragment-Based Drug Discovery (FBDD): sp3-Rich Fragment with Dual Carboxylate Derivatization Sites

With a molecular weight of 260.29 g/mol [1], 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid falls within the fragment-like chemical space (MW < 300) while offering two carboxylic acid functional groups as synthetic handles for fragment elaboration. The 3D character conferred by the spiro[3.3]heptane core addresses the growing recognition that increasing Fsp3 in fragment libraries enhances the likelihood of identifying hits with favorable ADME profiles . The 6-phenyl group contributes hydrophobic binding surface without excessive lipophilicity (LogP = 2.50), making this building block suitable for fragment screening libraries targeting protein-protein interactions or hydrophobic binding pockets.

Coordination Chemistry and Catalysis: Chelating Dicarboxylate Ligand for Metal Complexation

The geminal diacid motif enables bidentate metal chelation, distinguishing this compound from mono-carboxylate spiro[3.3]heptane analogs such as 2-phenylspiro[3.3]heptane-2-carboxylic acid [1]. This chelation capacity, combined with the rigid spirocyclic backbone that pre-organizes the carboxylate groups in a defined spatial orientation, makes 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid a candidate ligand for homogeneous catalysis and metallosupramolecular assembly. The 6-phenyl group can provide additional steric tuning of the metal coordination sphere, a feature not available in the unsubstituted spiro[3.3]heptane-2,2-dicarboxylic acid .

Quote Request

Request a Quote for 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.